molecular formula C10H17BrO2 B2674645 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane CAS No. 2092356-64-2

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane

Cat. No.: B2674645
CAS No.: 2092356-64-2
M. Wt: 249.148
InChI Key: KTUBERSNDRWIER-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane is a spirocyclic chemical building block of high interest in advanced organic synthesis and medicinal chemistry research. This compound features a spiro[5.5]undecane core, a rigid bicyclic structure that can impart conformational constraint to molecules, a valuable property in ligand design . The presence of a bromomethyl group on the dioxaspiro ring system provides a reactive handle for further functionalization, allowing researchers to readily incorporate this complex scaffold into larger molecular architectures via various cross-coupling and substitution reactions . Spirocyclic scaffolds like the 2,9-dioxaspiro[5.5]undecane system are increasingly recognized for their value in drug discovery. Their three-dimensional complexity can contribute to improved selectivity and metabolic stability in potential therapeutic candidates . Research into related spiroketal derivatives has shown promise in the development of high-affinity ligands for biological targets such as Protein Phosphatase 2A (PP2A), a key enzyme implicated in neurodegenerative diseases like Alzheimer's . As such, this compound serves as a versatile precursor for constructing novel compounds for probing biological mechanisms and evaluating new therapeutic strategies. This product is intended for research use only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBERSNDRWIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,9-dioxaspiro[5One common method includes the reaction of a suitable diol with a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods for 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiroacetals with varying oxygen positions and substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis based on the evidence:

Compound Oxygen Positions Substituents Key Properties/Applications References
3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane 2,9 Bromomethyl at C3 High reactivity for nucleophilic substitution; potential use in drug synthesis (inferred) Limited data
1,7-Dioxaspiro[5.5]undecane (Olean) 1,7 None or methyl/ethyl groups Pheromone in olive fruit fly (Dacus oleae); racemic mixture with enantiomer-specific bioactivity
1,5-Dioxaspiro[5.5]undecane derivatives 1,5 Benzimidazole, nitro, or chloro groups Crystal engineering (triclinic P-1 space group); hydrogen bonding and π-π stacking interactions
2-Methyl-1,7-dioxaspiro[5.5]undecane 1,7 Methyl at C2 Volatile pheromone component; mass spectral fragmentation (e.g., m/z 112, 115)

Thermodynamic and Spectral Data

  • 1,7-Dioxaspiro[5.5]undecane: Boiling point = 466.20 K (100 kPa); entropy = 740.96 J/mol·K .
  • 1,5-Dioxaspiro[5.5]undecane Derivatives: Enthalpy (ΔH) = 410.09 J/mol·K; Gibbs free energy (ΔG) = −1204.3 kJ/mol .

Biological Activity

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This structure is significant as it influences the compound's physical and chemical properties, including its biological activity. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound contributes to its reactivity and biological interactions. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activities. The spirocyclic nature of the compound may enhance its interaction with biological targets due to its three-dimensional conformation.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of neuropharmacology. Preliminary studies suggest that compounds with similar structural features may modulate sigma receptors, which are implicated in various neurological processes. This modulation can influence neurotransmitter release and neuronal excitability, making these compounds potential candidates for treating neurological disorders.

Antimicrobial Properties

Research has indicated that spirocyclic compounds similar to this compound exhibit significant antimicrobial activity. The bromomethyl group enhances the compound's ability to interact with microbial membranes or intracellular targets, potentially leading to cell death or inhibition of growth.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The unique structural features of this compound may contribute to its efficacy against specific cancer cell lines .

Study on Sigma Receptor Modulation

A recent study investigated the interaction of compounds similar to this compound with sigma receptors. The results indicated that these compounds could act as selective ligands for sigma-1 receptors, leading to enhanced neuroprotective effects in models of neurodegeneration. Binding affinity assays demonstrated that modifications to the spirocyclic structure could significantly alter receptor interactions and biological outcomes .

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .

Data Table: Biological Activity Overview

Activity Type Mechanism Target Reference
AntimicrobialDisruption of microbial membranesBacterial cells
AnticancerInduction of apoptosisCancer cell lines
Sigma receptor modulationNeuroprotective effectsSigma-1 receptors

Q & A

Q. Basic

  • ¹H/¹³C NMR : The spirocyclic framework produces distinct splitting patterns. For this compound, the bromomethyl group (CH₂Br) appears as a doublet of doublets (δ 3.4–3.8 ppm) due to coupling with adjacent oxygens and neighboring protons. Spiro carbons (C2 and C9) show deshielded signals at ~95–100 ppm in ¹³C NMR .
  • MS : Electron ionization (EI-MS) typically fragments the spiro system, with retro-Diels-Alder cleavage generating ions at m/z 112 (C₅H₈O₂⁺) and m/z 169 (C₇H₁₃O₂Br⁺). High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₅BrO₂⁺: calc. 257.0284) .

What challenges arise in purifying this compound, and how are they mitigated?

Advanced
The compound’s lipophilicity and sensitivity to hydrolysis complicate purification. Strategies include:

  • Chromatography : Use silica gel with low-polarity eluents (e.g., hexane:EtOAc 4:1) to minimize decomposition. Avoid aqueous solvents.
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields crystals suitable for XRD analysis, confirming spiro geometry .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or ring degradation .

How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids introduces aromatic moieties at position 3. However, steric hindrance from the spiro system slows kinetics; ligands like XPhos improve efficiency. Competing elimination (to form alkenes) is minimized by using mild bases (K₂CO₃) and low temperatures (50°C) .

What contradictions exist in reported spectral data for spirocyclic brominated compounds?

Advanced
Discrepancies in ¹³C NMR chemical shifts arise from solvent effects (CDCl₃ vs. DMSO-d₆) and conformational flexibility. For instance, C3 (bearing Br) may shift by 2–3 ppm depending on ring puckering. Mass spectral fragmentation patterns also vary with ionization methods: APCI-MS shows stronger molecular ion retention than EI-MS, critical for accurate quantification in biological matrices .

What computational methods predict the compound’s stability and interaction with biological targets?

Q. Advanced

  • DFT (B3LYP/6-311G(d,p)) : Calculates bond dissociation energies (BDE) for C-Br (~65 kcal/mol), indicating susceptibility to nucleophilic attack.
  • Molecular docking : The spirocore’s rigidity allows selective fitting into enzyme pockets (e.g., epoxide hydrolases). Simulations suggest hydrogen bonding between ether oxygens and catalytic residues (e.g., Tyr⁴⁵⁰ in sEH), aligning with experimental IC₅₀ values (~50 nM) .

How does stereochemistry at the spirocenter affect biological activity?

Advanced
Enantiomers exhibit divergent binding affinities. For example, (R)-3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane shows 10-fold higher inhibition of soluble epoxide hydrolase (sEH) than the (S)-form. Chiral HPLC (Chiralpak IA column, heptane:IPA 90:10) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

What analytical techniques quantify trace degradation products under physiological conditions?

Q. Advanced

  • LC-MS/MS : Monitors hydrolysis to 3-(hydroxymethyl)-2,9-dioxaspiro[5.5]undecane (LOQ: 0.1 ng/mL).
  • Accelerated stability studies : pH 7.4 buffer at 37°C reveals a half-life of ~8 hours, emphasizing the need for prodrug strategies .

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